Cas no 4551-59-1 (Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester)
![Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester structure](https://es.kuujia.com/scimg/cas/4551-59-1x500.png)
4551-59-1 structure
Nombre del producto:Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester
Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester
- ethyl 2-[2-(diethylamino)ethylcarbamoyl]-2-phenylbutanoate
- Benzeneacetic acid, alpha-(((2-(diethylamino)ethyl)amino)carbonyl)-alpha-ethyl-, ethyl ester
- BRN 3992093
- Ethyl N-(2-(diethylamino)ethyl)-2-ethyl-2-phenylmalonamate
- Femamide
- Fenalamida
- Fenalamida [INN-Spanish]
- Fenalamide
- Fenalamide [USAN:INN]
- Fenalamidum
- Fenalamidum [INN-Latin]
- Fenamide
- N-(2-(Diethylamino)ethyl)-2-ethyl-2-phenylmalonamic acid ethyl ester
- Phenamide
- Phenylaethylmalonsaeure-aethylester-diaethylaminoaethyl-amid
- 9D63492A3N
- SCHEMBL21065399
- Fenalamid
- FENALAMIDE [INN]
- 4551-59-1
- D04138
- Phenylaethylmalonsaeure-aethylester-diaethylaminoaethyl-amid [German]
- Ethyl N-[2-(diethylamino)ethyl]-2-ethyl-2-phenylmalonamate
- UNII-9D63492A3N
- ethyl N-(2-diethylaminoethyl) 2-phenyl-2-ethylmalonamate
- SCHEMBL24656
- MALONAMIC ACID, N-(2-(DIETHYLAMINO)ETHYL)-2-ETHYL-2-PHENYL-, ETHYL ESTER
- Q27272382
- Spasmamide
- FENALAMIDE [WHO-DD]
- Ethyl 2-{[2-(diethylamino)ethyl]carbamoyl}-2-phenylbutanoate
- SH 30858
- FENALAMIDE [MART.]
- DTXSID60863416
- CHEMBL2106562
- CHEBI:135421
- EINECS 224-917-2
- Sch 5706
- Fenalamide (USAN)
- Phemamide; SH 30858; Sch 5706; Spasmamide
- RMQKPRRJSKFBRU-UHFFFAOYSA-N
- FENALAMIDE [USAN]
- NS00047948
- FENALAMIDE [MI]
- Ethyl N-(2-diethylaminoethyl)-2-phenyl-2-ethylmalonate
- BENZENEACETIC ACID, .ALPHA.-(((2-(DIETHYLAMINO)ETHYL)AMINO)CARBONYL)-.ALPHA.-ETHYL-, ETHYL ESTER
-
- Renchi: InChI=1S/C19H30N2O3/c1-5-19(18(23)24-8-4,16-12-10-9-11-13-16)17(22)20-14-15-21(6-2)7-3/h9-13H,5-8,14-15H2,1-4H3,(H,20,22)
- Clave inchi: RMQKPRRJSKFBRU-UHFFFAOYSA-N
- Sonrisas: CCN(CCNC(C(C1C=CC=CC=1)(CC)C(OCC)=O)=O)CC
Atributos calculados
- Calidad precisa: 334.225643
- Masa isotópica única: 334.225643
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 11
- Complejidad: 390
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 58.6
- Xlogp3: 3.1
Propiedades experimentales
- Denso: 1.1165 (rough estimate)
- Punto de fusión: 199°C
- Punto de ebullición: bp3 182-188°
- Punto de inflamación: 249.1°C
- índice de refracción: 1.5600 (estimate)
Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester Literatura relevante
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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